molecular formula C27H22ClN3O3 B12004293 N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide CAS No. 764700-57-4

N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide

Cat. No.: B12004293
CAS No.: 764700-57-4
M. Wt: 471.9 g/mol
InChI Key: FRTQTJFAMIXVGG-OKCVXOCRSA-N
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Description

N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthamide core linked to a hydrazino group, which is further connected to a chlorobenzylidene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-((4-chlorobenzyl)oxy)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

  • Coupling with Naphthamide: : The hydrazone intermediate is then coupled with 2-oxoethyl-1-naphthamide in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.

  • Reduction: : Reduction of the compound can occur at the carbonyl group, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Azo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit activity against certain pathogens or cancer cells due to its structural features. Research into its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further study in drug discovery.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-2-[(2E)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide
  • 2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide stands out due to its naphthamide core, which may confer unique chemical and biological properties. The presence of the chlorobenzylidene moiety also adds to its distinctiveness, potentially enhancing its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

764700-57-4

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C27H22ClN3O3/c28-22-12-8-20(9-13-22)18-34-23-14-10-19(11-15-23)16-30-31-26(32)17-29-27(33)25-7-3-5-21-4-1-2-6-24(21)25/h1-16H,17-18H2,(H,29,33)(H,31,32)/b30-16+

InChI Key

FRTQTJFAMIXVGG-OKCVXOCRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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